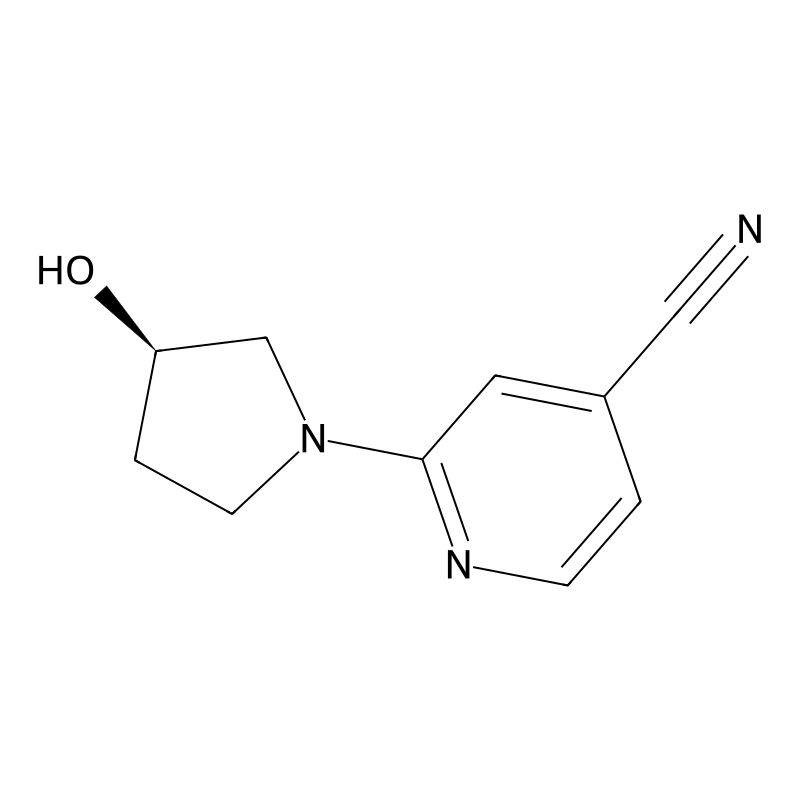

2-((R)-3-Hydroxy-pyrrolidin-1-yl)-isonicotinonitrile

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

2-((R)-3-Hydroxy-pyrrolidin-1-yl)-isonicotinonitrile, with the chemical formula CHNO, is a compound that features a pyrrolidine ring and an isonicotinonitrile moiety. This compound is notable for its structural complexity, which combines elements of both heterocyclic chemistry and nitrile functionality. The presence of the hydroxyl group on the pyrrolidine ring enhances its potential for biological activity and interaction with various biological targets.

- Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, leading to the formation of amines or other derivatives.

- Reduction Reactions: The nitrile can be reduced to an amine or aldehyde under appropriate conditions, employing reagents such as lithium aluminum hydride or catalytic hydrogenation.

- Cyclization Reactions: The hydroxyl group on the pyrrolidine can facilitate intramolecular cyclization, potentially forming more complex bicyclic structures.

These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize analogs.

2-((R)-3-Hydroxy-pyrrolidin-1-yl)-isonicotinonitrile exhibits significant biological activity, particularly in the realm of medicinal chemistry. Compounds with similar structures have been investigated for their potential as:

- Antidepressants: Pyrrolidine derivatives often show promise in modulating neurotransmitter systems.

- Antimicrobial Agents: The isonicotinonitrile moiety is known for its activity against various bacterial strains.

- Neuroprotective Agents: Some studies suggest that compounds with similar scaffolds may offer neuroprotective effects, potentially useful in treating neurodegenerative diseases.

The biological profiling of this compound would require extensive in vitro and in vivo studies to elucidate its mechanisms of action and therapeutic potential.

Synthesis of 2-((R)-3-Hydroxy-pyrrolidin-1-yl)-isonicotinonitrile can be achieved through several methods:

- Starting from Isonicotinic Acid Derivatives:

- Isonicotinic acid can be converted into isonicotinonitrile through dehydration and subsequent cyanation.

- The pyrrolidine ring can be synthesized via a reductive amination process using appropriate aldehydes and amines.

- Cyanation Reaction:

- Utilizing cyanide sources under controlled conditions allows for the introduction of the nitrile group into the structure.

- Asymmetric Synthesis:

- Techniques such as chiral pool synthesis or asymmetric catalysis may be employed to ensure the correct stereochemistry at the pyrrolidine center.

These synthesis routes highlight the versatility of organic synthesis techniques in generating complex heterocyclic compounds.

2-((R)-3-Hydroxy-pyrrolidin-1-yl)-isonicotinonitrile has potential applications in:

- Pharmaceutical Development: As a lead compound for developing new drugs targeting central nervous system disorders or infectious diseases.

- Chemical Probes: In research settings, it may serve as a tool to study biological pathways involving neurotransmission or microbial resistance.

- Material Science: Investigating its properties could lead to applications in creating novel materials with specific electronic or optical characteristics.

Interaction studies are crucial for understanding how 2-((R)-3-Hydroxy-pyrrolidin-1-yl)-isonicotinonitrile interacts with biological systems. These studies typically involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes using techniques like surface plasmon resonance or radiolabeled binding assays.

- Cellular Assays: Testing cytotoxicity and efficacy in various cell lines to determine therapeutic windows and potential side effects.

- Molecular Docking Studies: Computational approaches can predict how this compound fits into target proteins, providing insights into its mechanism of action.

Several compounds share structural similarities with 2-((R)-3-Hydroxy-pyrrolidin-1-yl)-isonicotinonitrile. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Hydroxy-pyrrolidine | Pyrrolidine derivative | Hydroxyl group enhances solubility and reactivity |

| Isoniazid | Isonicotinic acid derivative | Known antitubercular agent |

| 4-Aminopyridine | Pyridine derivative | Involved in neurotransmission modulation |

| 2-Pyridone | Pyridine derivative | Exhibits tautomeric behavior affecting reactivity |

The uniqueness of 2-((R)-3-Hydroxy-pyrrolidin-1-yl)-isonicotinonitrile lies in its specific combination of a hydroxylated pyrrolidine structure with an isonicotinonitrile group, potentially offering distinct biological activities compared to these similar compounds.